Propylene glycol 2-caprate
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Overview
Description
Propylene glycol 2-caprate is an ester compound formed from propylene glycol and capric acid. It is a colorless, odorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylene glycol 2-caprate is synthesized through the esterification reaction between propylene glycol and capric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
C3H8O2+C10H20O2→C13H26O3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This process uses a fixed-bed reactor with an acid catalyst to ensure high conversion rates and selectivity. The reaction mixture is then purified through distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Propylene glycol 2-caprate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into propylene glycol and capric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propylene glycol and capric acid.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Propylene glycol 2-caprate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent.
Mechanism of Action
The mechanism of action of propylene glycol 2-caprate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial property is due to the compound’s ability to increase the permeability of cell membranes, making them more susceptible to antimicrobial agents .
Comparison with Similar Compounds
Propylene glycol: A diol with similar solvent properties but lacks the ester functionality.
Ethylene glycol: Another diol with similar physical properties but is more toxic.
Glycerol: A trihydroxy alcohol with similar hygroscopic properties but different chemical reactivity.
Uniqueness: Propylene glycol 2-caprate is unique due to its ester functionality, which imparts different chemical reactivity and applications compared to other similar compounds. Its antimicrobial properties and use in various industrial applications make it distinct from other glycols and esters .
Properties
CAS No. |
170678-32-7 |
---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl decanoate |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-12(2)11-14/h12,14H,3-11H2,1-2H3 |
InChI Key |
PKEJCCNSYCBFJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(C)CO |
Origin of Product |
United States |
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